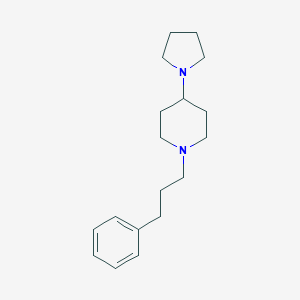
1-(3-phenylpropyl)-4-(1-pyrrolidinyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-phenylpropyl)-4-(1-pyrrolidinyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by a phenylpropyl group attached to the piperidine ring, which is further substituted with a pyrrolidine moiety
Preparation Methods
The synthesis of 1-(3-phenylpropyl)-4-(1-pyrrolidinyl)piperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenylpropyl Group: The phenylpropyl group is introduced via alkylation reactions, often using phenylpropyl halides in the presence of a base.
Introduction of the Pyrrolidine Moiety: The final step involves the substitution of the piperidine ring with a pyrrolidine group, which can be achieved through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(3-phenylpropyl)-4-(1-pyrrolidinyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction rates and yields.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: This compound has been studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research has investigated its potential as a pharmacological agent, particularly in the context of neurological and psychiatric disorders.
Industry: It can be utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(3-phenylpropyl)-4-(1-pyrrolidinyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpropyl and pyrrolidine groups contribute to its binding affinity and selectivity. The compound may modulate the activity of neurotransmitter systems, influencing various physiological and biochemical pathways.
Comparison with Similar Compounds
1-(3-phenylpropyl)-4-(1-pyrrolidinyl)piperidine can be compared with other piperidine derivatives, such as:
1-Benzylpiperidine: Similar in structure but with a benzyl group instead of a phenylpropyl group.
4-(Pyrrolidin-1-yl)piperidine: Lacks the phenylpropyl group, affecting its chemical properties and biological activities.
1-(3-Phenylpropyl)piperidine: Does not have the pyrrolidine substitution, leading to different reactivity and applications.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H28N2 |
|---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
1-(3-phenylpropyl)-4-pyrrolidin-1-ylpiperidine |
InChI |
InChI=1S/C18H28N2/c1-2-7-17(8-3-1)9-6-12-19-15-10-18(11-16-19)20-13-4-5-14-20/h1-3,7-8,18H,4-6,9-16H2 |
InChI Key |
ZYRFBJKAZWWPCP-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2CCN(CC2)CCCC3=CC=CC=C3 |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)CCCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















